![molecular formula C15H22N2O3S B5775159 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to possess a range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has also been shown to interact with ion channels and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has also been found to increase the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine also has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been found to have low bioavailability, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine. One area of interest is the development of more water-soluble derivatives of 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine, which could improve its bioavailability and make it easier to work with in aqueous environments. Another area of interest is the development of more selective 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine analogs, which could target specific neurotransmitter systems and potentially have fewer side effects than non-selective compounds. Additionally, 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease.
Méthodes De Synthèse
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,5-dimethylphenyl)sulfonyl piperazine with propionyl chloride in the presence of a base. The reaction is typically carried out under anhydrous conditions and yields 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine as a white crystalline solid.
Applications De Recherche Scientifique
1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(18)16-7-9-17(10-8-16)21(19,20)14-11-12(2)5-6-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKXEYCYDDOXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
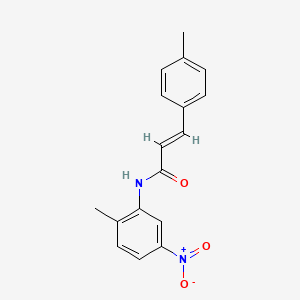
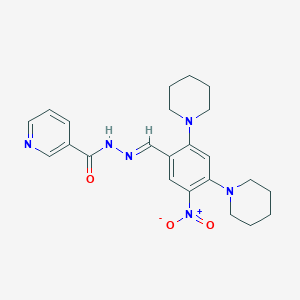
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)


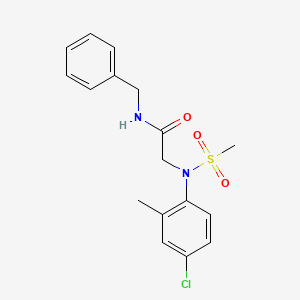
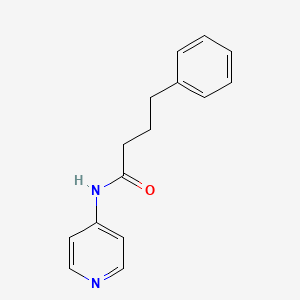

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)


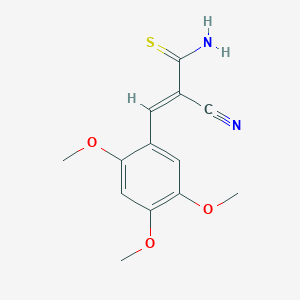
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)